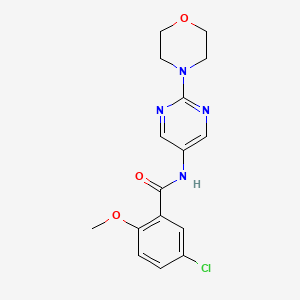

5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide is a useful research compound. Its molecular formula is C16H17ClN4O3 and its molecular weight is 348.79. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Applications in Parkinson's Disease Research

The compound has been involved in the synthesis of specific PET agents for imaging LRRK2 enzymes in Parkinson's disease. Specifically, a reference standard HG-10-102-01, related to 5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide, was synthesized and utilized for the development of the tracer [11C]HG-10-102-01. This tracer is significant for its high radiochemical yield and purity, indicating its potential utility in neuroimaging and Parkinson's disease research (Wang, Gao, Xu, & Zheng, 2017).

Chemical Synthesis and Biological Activity

In another study, derivatives of this compound were synthesized and evaluated for their biological activities. These compounds demonstrated significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity. The results indicated the potential of these derivatives as therapeutic agents, especially in the context of pain management and inflammation control (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Development of Anticancer Agents

The compound was also used in the synthesis of novel PI3K inhibitors and anticancer agents. Specifically, 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides were synthesized, showing potent antiproliferative activities against various human cancer cell lines. One of the compounds significantly inhibited the PI3K/AKT/mTOR pathway and tumor growth, highlighting its potential as an anticancer agent (Shao et al., 2014).

Serotonin Receptor Agonist and Gastrointestinal Motility

Derivatives of the compound were synthesized and evaluated for serotonin 4 (5-HT4) receptor agonist activity. These derivatives showed promising pharmacological profiles for gastrointestinal motility, indicating potential therapeutic applications in treating gastrointestinal motility disorders (Sonda et al., 2003).

Role in Drug Synthesis and Characterization

The compound played a role in the synthesis and characterization of other drugs and chemical compounds. For instance, it was used in the preparation of crystalline forms of TKS159, which were characterized by various analytical methods, indicating its importance in drug development and pharmaceutical analysis (Yanagi et al., 2000).

Safety and Hazards

The safety data sheet for a similar compound, 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide, indicates that it is harmful if swallowed . It is classified as Acute Tox. 3 Oral . The storage class code is 6.1C, which refers to combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Mecanismo De Acción

Target of Action

The primary target of 5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide is Focal Adhesion Kinase 1 (FAK1) . FAK1 is a protein tyrosine kinase that plays a crucial role in cellular adhesion, spreading, and migration. It is involved in signal transduction pathways and regulates various cellular processes, including cell survival, proliferation, and differentiation .

Mode of Action

It is likely that the compound interacts with the kinase domain of fak1, potentially inhibiting its activity and thus affecting downstream signaling pathways .

Biochemical Pathways

These include integrin signaling pathways, growth factor receptor signaling pathways, and pathways regulating cell cycle progression .

Result of Action

Given its potential inhibitory action on FAK1, it can be hypothesized that the compound may affect cell adhesion, migration, and survival, potentially leading to changes in cell morphology and behavior .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and interaction with its target .

Propiedades

IUPAC Name |

5-chloro-2-methoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O3/c1-23-14-3-2-11(17)8-13(14)15(22)20-12-9-18-16(19-10-12)21-4-6-24-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAFQKCZIJOQJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CN=C(N=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Thiaspiro[3.5]nonan-8-amine hydrochloride](/img/structure/B2488405.png)

![1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2488414.png)

![methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/no-structure.png)

![1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2488424.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2488426.png)